(4-methoxyphenyl)methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
(4-methoxyphenyl)methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structure in many biologically active molecules. The presence of methoxy, chloro, and hydroxy groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydropyrimidine core, followed by the introduction of various substituents. Common reagents used in these reactions include methoxybenzyl chloride, chloro-hydroxy-methoxybenzene, and methyl acetoacetate. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and scalability. The use of catalysts and optimized reaction pathways can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the tetrahydropyrimidine core can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The reactions are typically carried out under mild to moderate conditions, with careful monitoring to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chloro group can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-methoxyphenyl)methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for further investigation in pharmacology and biochemistry.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to undergo various chemical modifications makes it a versatile scaffold for the development of new drugs, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Flavin-Dependent Halogenases: Enzymes that catalyze the halogenation of organic compounds, similar in their ability to introduce halogen atoms into molecules.
Uniqueness
(4-methoxyphenyl)methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its combination of functional groups and structural complexity. This uniqueness allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O6/c1-11-17(20(26)30-10-12-4-6-14(28-2)7-5-12)18(24-21(27)23-11)13-8-15(22)19(25)16(9-13)29-3/h4-9,18,25H,10H2,1-3H3,(H2,23,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPNKNNRXKIFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)Cl)O)OC)C(=O)OCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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